molecular formula C10H17BO3 B110355 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 212127-80-5

2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B110355
M. Wt: 196.05 g/mol
InChI Key: FCRCZWHPQMJOSH-UHFFFAOYSA-N
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Description

NHC-Ag(I)-Catalyzed Three-Component 1,3-Dipolar Cycloaddition

The study titled "NHC-Ag(I)-Catalyzed Three-Component 1,3-Dipolar Cycloaddition To Provide Polysubstituted Dihydro-/Tetrahydrofurans" presents a novel method for synthesizing polyfunctionalized dihydrofuran and tetrahydrofuran derivatives. This synthesis is achieved through a [2 + 2 + 1] cycloaddition process involving diazoesters, aryl/alkenyl aldehydes, and alkyne/olefin dipolarophiles, catalyzed by an Ag(I) N-heterocyclic carbene complex. The process generates a carbonyl ylide intermediate that undergoes an endo-type 1,3-dipolar cycloaddition, resulting in dihydro-/tetrahydrofurans with high regio- and diastereoselectivities when using α-aryl or α-alkenyl diazoesters .

Catalyst- and Silane-Controlled Enantioselective Hydrofunctionalization of Alkenes

The paper "Catalyst- and Silane-Controlled Enantioselective Hydrofunctionalization of Alkenes by Cobalt-Catalyzed Hydrogen Atom Transfer and Radical-Polar Crossover" discusses a catalytic enantioselective synthesis of tetrahydrofurans, which are important components in many biologically active natural products. The synthesis involves a transition-metal catalyzed-hydrogen atom transfer (TM-HAT) and radical-polar crossover (RPC) mechanism. The process is highly efficient and enantioselective, achieving up to 94% ee using a chiral cobalt catalyst, N-fluoro-2,4,6-collidinium tetrafluoroborate, and diethylsilane. The study reveals that the absolute configuration of the product is significantly influenced by the steric hindrance of the silane used. The research also highlights the effects of silane addition rate, dioxygen in the solvent, temperature, and DFT calculations on the reaction mechanism, suggesting two competing selective mechanisms based on the hindrance of the silane .

Synthesis Analysis

The synthesis of 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be inferred from the methodologies described in the papers. The first paper provides a method that could potentially be adapted to synthesize the dihydrofuran component of the molecule through a three-component cycloaddition. The second paper offers insights into the enantioselective synthesis of tetrahydrofurans, which could be relevant if the synthesis of the target molecule requires control over the stereochemistry of the dihydrofuran moiety.

Molecular Structure Analysis

While neither paper directly discusses the molecular structure of 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the methods described could be applied to understand its structure. The dihydrofuran ring is a common structural motif in the compounds synthesized as described in both papers . The tetramethyl-1,3,2-dioxaborolane moiety would likely be introduced in a subsequent synthetic step, not covered by these studies.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of dihydro-/tetrahydrofurans are complex and involve multiple steps, as indicated by the papers. The first paper describes a cycloaddition reaction that forms the furan ring, while the second paper discusses a hydrogen atom transfer and radical-polar crossover mechanism. These reactions are crucial for constructing the furan component of the target molecule.

Physical and Chemical Properties Analysis

Scientific Research Applications

Molecular Structure and Synthesis

The compound 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. It's synthesized and characterized in scientific studies for various applications. For instance, the crystal structures and molecular structures of related compounds are determined through spectroscopy and X-ray diffraction, and these structures are further validated and analyzed using Density Functional Theory (DFT) (Huang et al., 2021).

Use in Crystallography and Spectroscopy

The compound and its derivatives are extensively used in crystallography and spectroscopy studies. For example, the synthesis and structural characterization of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane were detailed, showcasing its utility in the crystallographic field (Coombs et al., 2006).

Catalysis and Organic Synthesis

The derivatives of this compound are also utilized in catalysis and as intermediates in organic synthesis. For instance, the reduction of ketones with pinacolborane (a derivative) is catalyzed efficiently, showcasing the utility of such compounds in synthetic organic chemistry (Query et al., 2011).

Biological and Medicinal Chemistry

While ensuring to exclude drug use, dosage, and side effects information, it's important to note that compounds like 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its derivatives find applications in biological and medicinal chemistry. For instance, certain derivatives have been synthesized and tested for inhibitory activity against serine proteases, indicating their potential in therapeutic applications (Spencer et al., 2002).

Future Directions

The potential applications and future directions for this compound would depend on its reactivity and the types of reactions it can participate in. Given its structure, it could potentially be used in the synthesis of complex organic molecules .

properties

IUPAC Name

2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BO3/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8/h5H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRCZWHPQMJOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446407
Record name 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

212127-80-5
Record name 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
2
Citations
I Kleban, Y Krokhmaliuk, S Reut… - European Journal of …, 2021 - Wiley Online Library
An approach to the synthesis of oxa‐ and azabicyclo[n.1.0]alkan‐1‐yl trifluoroborates on a multigram scale was developed. Two synthetic strategies were evaluated: the first based on …
EF DiMauro, S Altmann, LM Berry… - Journal of medicinal …, 2016 - ACS Publications
The majority of potent and selective hNa V 1.7 inhibitors possess common pharmacophoric features that include a heteroaryl sulfonamide headgroup and a lipophilic aromatic tail group…
Number of citations: 40 pubs.acs.org

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